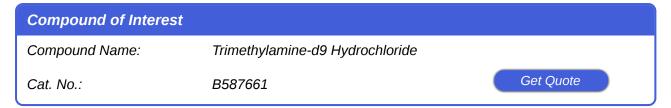


Physical and chemical properties of Trimethylamine-d9 Hydrochloride

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An In-depth Technical Guide to **Trimethylamine-d9 Hydrochloride**: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **Trimethylamine-d9 Hydrochloride**, a crucial tool in metabolic research and analytical chemistry. It details its applications, particularly in the study of trimethylamine (TMA) and trimethylamine N-oxide (TMAO) metabolism, and provides established experimental protocols for its use.

Physical and Chemical Properties

Trimethylamine-d9 Hydrochloride is the deuterated form of Trimethylamine Hydrochloride.[1] Its physical and chemical characteristics are fundamental to its application as an internal standard in mass spectrometry-based analyses.[2]

Physical Properties

The key physical properties of **Trimethylamine-d9 Hydrochloride** are summarized in the table below.



Property	Value	Source
Molecular Formula	C₃HCID∍N	[1]
Molecular Weight	104.63 g/mol	[1][3]
Monoisotopic Mass	104.1066677 Da	
Appearance	White to pale yellow solid	-
Melting Point	283-284 °C	-
Solubility	DMSO (Slightly), Methanol (Slightly)	-
Purity	>95% (HPLC)	-

Chemical Properties and Stability

Trimethylamine-d9 Hydrochloride is a stable isotope-labeled compound where the nine hydrogen atoms on the methyl groups of trimethylamine are replaced with deuterium. This isotopic labeling gives it a distinct mass signature, making it an ideal internal standard for quantitative analysis using isotope dilution mass spectrometry.

Stability: Proper storage is critical to maintain the integrity of this compound. It should be stored in a tightly sealed container in a refrigerator at +4°C under an inert atmosphere. While the non-deuterated form is stable at room temperature, the deuterated version requires more stringent conditions to prevent potential degradation or isotopic exchange. For stock solutions, it is recommended to aliquot and store them at -80°C for up to six months or at -20°C for up to one month to avoid degradation from repeated freeze-thaw cycles.

Applications in Research and Drug Development

The primary utility of **Trimethylamine-d9 Hydrochloride** lies in its application for stable isotope tracing and as an internal standard in analytical methodologies.

Metabolic Pathway Elucidation

This compound is instrumental in studying the metabolic interplay between host organisms and their gut microbiota. Researchers use it to trace the metabolic pathways of TMA, a product of



gut microbial metabolism of dietary precursors like choline and L-carnitine. By introducing the deuterated standard, the transformation of TMA to its major metabolite, TMAO, can be accurately monitored and quantified.

Internal Standard for Quantitative Analysis

In metabolomics and clinical research, **Trimethylamine-d9 Hydrochloride** is a widely used internal standard for the accurate quantification of TMA and TMAO in biological samples such as plasma and urine. Its use in liquid chromatography-mass spectrometry (LC-MS) methods helps to correct for variations in sample preparation and matrix effects, ensuring robust and reliable results.

Experimental Protocols

Detailed methodologies are essential for the effective application of **Trimethylamine-d9 Hydrochloride** in a research setting.

Synthesis of Trimethylamine-d9 Hydrochloride

The synthesis of **Trimethylamine-d9 Hydrochloride** typically involves the reaction of deuterated methyl iodide with deuterated ammonia, followed by treatment with hydrochloric acid. A general workflow is outlined below.



Synthesis Purification and Salt Formation Salt Formation Crystallization

Synthesis of Trimethylamine-d9 Hydrochloride

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Caption: Synthesis and purification workflow for Trimethylamine-d9 Hydrochloride.



Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The chemical purity of **Trimethylamine-d9 Hydrochloride** is typically assessed using HPLC.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column is commonly used.
- Mobile Phase: A gradient of acetonitrile and water with a suitable buffer, such as formic acid or ammonium acetate.
- Detection: UV detection at a wavelength appropriate for the compound, typically around 210 nm.
- Procedure: A known concentration of the sample is injected into the HPLC system. The purity
 is determined by integrating the area of the main peak and comparing it to the total area of
 all peaks in the chromatogram.

Quantification of TMA in Biological Samples via LC-MS/MS

Trimethylamine-d9 Hydrochloride is used as an internal standard for the quantification of TMA in biological matrices like plasma and urine.

- Sample Preparation:
 - To 25 μL of the sample (e.g., plasma or diluted urine), add 10 μL of a known concentration of Trimethylamine-d9 Hydrochloride internal standard solution.
 - Add derivatizing agents, such as 5 μL of iodoacetonitrile and 2 μL of ammonium hydroxide, to enhance chromatographic retention and detection.
 - Vortex the mixture and centrifuge to precipitate proteins.
 - Transfer the supernatant for LC-MS/MS analysis.
- LC-MS/MS Analysis:

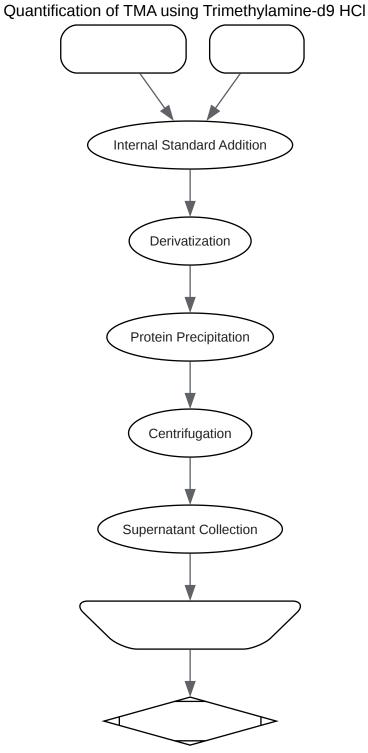






- Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - TMA (derivatized): Monitor the specific precursor-to-product ion transition. For the iodoacetonitrile derivative, this would be m/z 99.
 - Trimethylamine-d9 (derivatized): Monitor the corresponding transition for the deuterated internal standard, which would be m/z 108.
- Quantification: The concentration of TMA in the sample is calculated by comparing the peak
 area ratio of the analyte to the internal standard against a calibration curve prepared with
 known concentrations of TMA and a fixed concentration of the internal standard.





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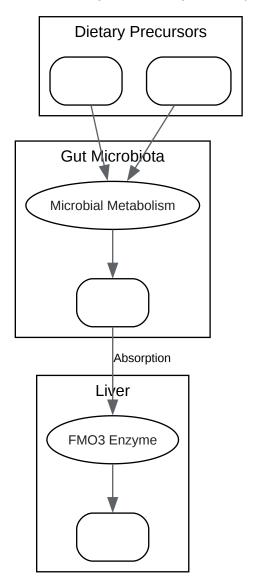
Caption: Workflow for TMA quantification using a deuterated internal standard.



Metabolic Pathway of Trimethylamine

The following diagram illustrates the metabolic pathway from dietary precursors to the formation of TMA by gut microbiota and its subsequent conversion to TMAO in the liver.

Metabolic Pathway of Trimethylamine (TMA)



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Caption: Formation of TMA and TMAO from dietary sources.



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